(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol
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Overview
Description
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol is a natural product found in Micromonospora zionensis with data available.
Scientific Research Applications
Enantiospecific Synthesis
The compound has been involved in enantiospecific synthesis processes. For example, a study demonstrated the synthesis of two enantiomers, (−)-(2S)- and (+)-(2R)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, from related butanoates. This process involved reduction and decarboxylation to obtain tetrahydro-2H-pyranols with a high enantiomeric excess, highlighting its utility in producing specific enantiomers for various applications (Deschenaux et al., 1989).
Metal-Organic Frameworks (MOFs)
Another study utilized a similar compound to synthesize main group metal complexes of Bi(V) and Pb(II) within an organic framework. This research underscores the compound's potential in creating intricate molecular structures with metals, which could have implications in materials science and catalysis (Kumar & Mishra, 2007).
Synthesis of Complex Organic Molecules
The compound has been used in synthesizing complex organic molecules such as (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol. This illustrates its role in facilitating the formation of intricate organic structures, which can be critical in the development of pharmaceuticals and other organic compounds (Bennett & Murphy, 2020).
Properties
Molecular Formula |
C20H39N5O7 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3/t10-,11+,12-,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1 |
InChI Key |
ARCVBMPERJRMKB-CPIRLDNISA-N |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNC)N)N)N)O |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
Synonyms |
6'-N-methylsisomicin G 52 G-52 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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